molecular formula C7H10BrClN2 B1442359 (R)-1-(6-bromo-pyridin-3-yl)-ethylamine HCl salt CAS No. 1263077-87-7

(R)-1-(6-bromo-pyridin-3-yl)-ethylamine HCl salt

Cat. No.: B1442359
CAS No.: 1263077-87-7
M. Wt: 237.52 g/mol
InChI Key: ZDYNYYBPSSSFQU-NUBCRITNSA-N
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Description

(R)-1-(6-bromo-pyridin-3-yl)-ethylamine hydrochloride is a chemical compound with the molecular formula C7H10BrN2. It is a derivative of pyridine, featuring a bromine atom at the 6th position of the pyridine ring and an ethylamine group attached to the 3rd position. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of Pyridine Derivatives: The compound can be synthesized by the bromination of (R)-1-(pyridin-3-yl)-ethylamine using bromine (Br2) in an appropriate solvent like dichloromethane (CH2Cl2) at low temperatures.

  • Reductive Amination: Another method involves the reductive amination of 6-bromo-pyridine-3-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the bromination process and minimize the formation of by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds or carboxylic acids.

  • Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of (R)-1-(6-aminopyridin-3-yl)-ethylamine.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, carboxylic acids.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Hydroxylated or alkylated derivatives.

Scientific Research Applications

(R)-1-(6-bromo-pyridin-3-yl)-ethylamine HCl salt is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It is investigated for its potential pharmacological properties, including its role in the treatment of various diseases.

  • Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (R)-1-(6-bromo-pyridin-3-yl)-ethylamine HCl salt exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

  • 1-(3-pyridinyl)ethylamine: Similar structure but lacks the bromine atom.

  • 6-bromo-pyridine-3-carbaldehyde: Related compound with a different functional group.

  • Ethylamine derivatives: Other ethylamine derivatives with different substituents on the pyridine ring.

Properties

IUPAC Name

(1R)-1-(6-bromopyridin-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYNYYBPSSSFQU-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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